molecular formula C10H16 B13533957 2-Methylidenespiro[3.5]nonane

2-Methylidenespiro[3.5]nonane

Katalognummer: B13533957
Molekulargewicht: 136.23 g/mol
InChI-Schlüssel: ULIUHFXBSHFOFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylidenespiro[35]nonane is a spirocyclic hydrocarbon compound characterized by a unique structure where a methylene group is attached to a spiro[35]nonane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenespiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, followed by cyclization to form the spirocyclic core . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylidenespiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Methylidenespiro[3.5]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and stereochemistry.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Methylidenespiro[3.5]nonane and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards these targets. The methylene group can participate in various chemical interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylidenespiro[3.5]nonane is unique due to its spirocyclic structure with a methylene group, which imparts distinct chemical reactivity and potential for diverse applications. Its rigid framework and ability to undergo various chemical transformations make it a valuable compound in both research and industrial contexts.

Eigenschaften

Molekularformel

C10H16

Molekulargewicht

136.23 g/mol

IUPAC-Name

2-methylidenespiro[3.5]nonane

InChI

InChI=1S/C10H16/c1-9-7-10(8-9)5-3-2-4-6-10/h1-8H2

InChI-Schlüssel

ULIUHFXBSHFOFT-UHFFFAOYSA-N

Kanonische SMILES

C=C1CC2(C1)CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.